1,4-Bis(dicyclohexylphosphino)butane

Catalog No.
S1894963
CAS No.
65038-36-0
M.F
C28H52P2
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dicyclohexylphosphino)butane

CAS Number

65038-36-0

Product Name

1,4-Bis(dicyclohexylphosphino)butane

IUPAC Name

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane

Molecular Formula

C28H52P2

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2

InChI Key

WNZGLXFLSFWPMP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Ligand for Transition Metal Catalysis:

1,4-Bis(dicyclohexylphosphino)butane, also known as dcypb, is a bifunctional phosphine ligand commonly employed in scientific research for transition metal catalysis. Its structure features two dicyclohexylphosphine groups connected by a four-carbon butane chain. The bulky cyclohexyl groups contribute to the steric properties of the ligand, influencing the reactivity and selectivity of the catalyst. Source: Sigma-Aldrich:

Applications in Cross-Coupling Reactions:

dcypb finds particular utility in various cross-coupling reactions, a fundamental tool for organic synthesis. These reactions involve the formation of carbon-carbon bonds between two distinct organic fragments. dcypb's ability to form stable complexes with transition metals like palladium, nickel, and copper makes it a versatile ligand for numerous cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds between aryl/vinyl halides and amine/amide nucleophiles. Source: ScienceDirect - Buchwald–Hartwig amination:
  • Suzuki-Miyaura coupling: This reaction facilitates the coupling of aryl/vinyl boronic acids with various electrophiles. Source: Nature - Palladium-catalyzed cross-coupling reactions of organoboron compounds:
  • Stille coupling: This reaction enables the formation of carbon-carbon bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction allows for the coupling of terminal alkynes with aryl/vinyl halides to form carbon-carbon bonds with a carbon-carbon triple bond. Source: Angewandte Chemie International Edition - Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Vinyl Halides: A Convenient Synthesis of Internal Alkynes:

These are just a few examples, and dcypb's versatility extends to other cross-coupling reactions as well.

Additional Applications:

Beyond cross-coupling reactions, dcypb shows promise in other areas of scientific research. Due to its ability to form stable metal complexes and its tunable steric and electronic properties, dcypb is being explored in:

  • Catalytic functionalization of C-H bonds: This emerging field aims to directly modify carbon-hydrogen bonds in organic molecules, offering a more efficient and selective approach to organic synthesis. Source: Ereztech - 1,4-Bis(dicyclohexylphosphino)butane:

1,4-Bis(dicyclohexylphosphino)butane is an organophosphorus compound with the molecular formula C28H52P2C_{28}H_{52}P_2 and a molecular weight of 450.66 g/mol. It features a butane backbone with two dicyclohexylphosphino groups attached at the 1 and 4 positions. This compound is characterized by its solid state at room temperature and is soluble in organic solvents, making it suitable for various chemical applications .

dcypb acts as a bidentate ligand, meaning it donates two electron pairs to the palladium center through the phosphorus atoms. This creates a stable complex that activates the organic substrates and facilitates the reductive elimination step, where the new C-C bond is formed []. The bulky cyclohexyl groups influence the reaction regioselectivity and chemoselectivity by controlling the steric interactions between the substrates and the palladium center.

1,4-Bis(dicyclohexylphosphino)butane primarily functions as a bidentate ligand in coordination chemistry. It can form complexes with transition metals, particularly palladium and nickel, facilitating various catalytic reactions. The ligand's bite angle is approximately 94°, which influences its coordination properties and the geometry of the resulting metal complexes .

Typical Reactions Include:

  • Cross-Coupling Reactions: This compound is often utilized in Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds.
  • Catalytic Hydrogenation: It can also serve as a ligand in hydrogenation processes, promoting the reduction of alkenes and alkynes.

The synthesis of 1,4-bis(dicyclohexylphosphino)butane typically involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane or similar halogenated butanes. The general synthetic route can be summarized as follows:

  • Preparation of Dicyclohexylphosphine: This can be achieved through the reaction of phosphorus trichloride with dicyclohexylamine.
  • Formation of the Bisphosphine: The dicyclohexylphosphine is then reacted with 1,4-dibromobutane under inert conditions (e.g., nitrogen atmosphere) to yield the desired bisphosphine product.

The reaction conditions typically involve heating and may require solvents such as toluene or dichloromethane to facilitate the process .

1,4-Bis(dicyclohexylphosphino)butane finds applications primarily in catalysis due to its ability to form stable complexes with transition metals. Key applications include:

  • Catalysis in Organic Synthesis: Used as a ligand in various coupling reactions.
  • Materials Science: Potential use in developing new materials through polymerization processes.
  • Pharmaceutical Chemistry: Investigated for its role in synthesizing complex organic molecules.

Interaction studies involving 1,4-bis(dicyclohexylphosphino)butane focus on its coordination behavior with different metal ions. These studies reveal how variations in metal centers affect catalytic activity and selectivity in reactions. For instance, its interaction with palladium has been extensively studied to understand its role in enhancing reaction rates and yields during cross-coupling processes .

Several compounds share structural similarities with 1,4-bis(dicyclohexylphosphino)butane, particularly other bisphosphines used as ligands in coordination chemistry. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,4-Bis(diphenylphosphino)butaneC28H28P2C_{28}H_{28}P_2More commonly used than dicyclohexyl variant; exhibits different steric properties .
1,2-Bis(diphenylphosphino)ethaneC26H26P2C_{26}H_{26}P_2Features ethylene instead of butylene; different bite angle affecting coordination .
DicyclohexylphosphineC12H21PC_{12}H_{21}PA simpler structure without the butane linker; used as a monodentate ligand .

The uniqueness of 1,4-bis(dicyclohexylphosphino)butane lies in its bulky dicyclohexyl groups that provide enhanced steric hindrance compared to other phosphines, influencing its reactivity and selectivity in catalytic applications.

XLogP3

7.6

Wikipedia

1,4-Bis(dicyclohexylphosphino)butane

Dates

Modify: 2023-08-16

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